molecular formula C18H17N7O2 B2856299 2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one CAS No. 2097895-53-7

2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one

Cat. No.: B2856299
CAS No.: 2097895-53-7
M. Wt: 363.381
InChI Key: VFGOBDWVZUYGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one (CAS# 2097895-53-7) is a synthetic chemical compound with a molecular formula of C18H17N7O2 and a molecular weight of 363.4 g/mol . This complex molecule features a benzimidazole moiety linked via an ethanone chain to an azetidine ring, which is further connected to a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine group . The presence of these fused heterocyclic systems, known for their diverse biological activities, suggests significant potential for this compound in medicinal chemistry and drug discovery research. The benzimidazole and triazolopyrimidine scaffolds are often investigated for their interactions with various enzymes and cellular receptors. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex target molecules, or as a pharmacological tool for probing biological pathways. The structural motifs present in this molecule are commonly associated with a range of therapeutic areas, making it a valuable asset for high-throughput screening campaigns and structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-12-6-17(25-18(22-12)19-10-21-25)27-13-7-23(8-13)16(26)9-24-11-20-14-4-2-3-5-15(14)24/h2-6,10-11,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGOBDWVZUYGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole ring fused with a triazolopyrimidine moiety and an azetidine unit. Its structural complexity may contribute to diverse biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzodiazole have been shown to inhibit tumor growth in various cancer models by targeting critical pathways such as the PI3K/AKT/mTOR signaling cascade.

A study demonstrated that benzodiazole derivatives effectively suppressed tumor growth in mouse xenograft models at low doses, suggesting that the compound may share similar mechanisms of action .

Antimicrobial Activity

Benzodiazole derivatives have also been investigated for their antimicrobial properties. Compounds structurally related to the target molecule have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, certain benzodiazole derivatives have been identified as potent inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Case Studies and Research Findings

StudyFindings
In Vivo Antitumor Study Demonstrated effective tumor suppression in xenograft models using similar benzodiazole compounds .
Antimicrobial Efficacy Showed activity against Gram-positive and Gram-negative bacteria; specific mechanisms require further elucidation .
Enzyme Inhibition Identified as an inhibitor of COX and LOX enzymes, indicating potential anti-inflammatory properties .

The biological activity of this compound likely stems from multiple mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in related structures.
  • Inhibition of Metabolic Pathways : Targeting key metabolic enzymes can lead to reduced energy production in rapidly dividing cells.

Scientific Research Applications

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article provides an overview of its applications, including pharmacological properties, synthesis methods, and case studies that illustrate its utility in different fields.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole and triazole compounds exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. A notable study demonstrated that this compound inhibits cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that the incorporation of the triazole ring enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against both gram-positive and gram-negative bacteria . This property makes it a potential candidate for developing new antibiotics.

Neuroprotective Effects

In neuropharmacology, benzodiazole derivatives have been explored for their neuroprotective effects. Preliminary studies suggest that This compound may protect neuronal cells from oxidative stress-induced damage. This could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry highlighted the anticancer efficacy of similar compounds against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment . The mechanism was attributed to the activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In another research article from Antimicrobial Agents and Chemotherapy, the compound demonstrated potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. The study emphasized the need for further development into a viable therapeutic agent .

Case Study 3: Neuroprotective Studies

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a systematic comparison with analogous heterocycles:

Structural Analogues and Functional Group Impact

  • Triazolo-Pyrimidine Derivatives: The target compound’s 5-methyl group on the triazolo-pyrimidine (vs. unsubstituted analogues in ) may enhance lipophilicity and binding affinity to hydrophobic pockets . Substitution at the 7-position (ether-linked azetidine in the target vs.
  • Benzimidazole Hybrids: The benzimidazole moiety in the target compound is directly linked via ethanone, unlike Compound 15 (), where it is attached through a pyrazolo-pyrimidine core. This difference could alter π-π stacking interactions in biological targets .
  • Azetidine vs. Other Heterocycles :

    • Azetidine’s ring strain and polarity contrast with morpholine (in ) or piperidine derivatives. This may enhance metabolic stability, as saturated four-membered rings are less prone to oxidative degradation .

Spectroscopic and Analytical Data

  • 1H/13C NMR : The target compound’s benzimidazole protons (δ 7.5–8.5 ppm) and azetidine protons (δ 3.5–4.5 ppm) would align with patterns observed in ’s L3–L5 compounds .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS), as used in , would confirm the molecular formula (C21H20N8O2) .

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis involves multi-step protocols to assemble the benzodiazole, triazolopyrimidine, and azetidine moieties. A common approach includes:

  • Step 1: Cyclization of hydrazinyl precursors with electrophiles (e.g., ortho esters) to form the triazolopyrimidine core .
  • Step 2: Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions to introduce the triazolopyrimidine-oxy group .
  • Step 3: Final coupling of the benzodiazole moiety using ketone-based linkers under palladium or copper catalysis .
    Key Conditions : Solvents (DMF, dichloromethane), catalysts (Pd/C, CuI), and inert atmospheres to prevent oxidation .

Q. Table 1: Representative Synthetic Conditions

StepReactantsSolventCatalystYield (%)Reference
1Hydrazine derivative + ortho esterEthanolNone65–75
2Azetidine + triazolopyrimidineDMFCuI50–60
3Benzodiazole + ethanone linkerDCMPd/C70–80

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify regiochemistry and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) for resolving crystal structures and validating bond geometries .
  • Chromatography: HPLC/TLC to monitor reaction progress and purity (>95% required for pharmacological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Functional Group Variation: Modify the benzodiazole substituents (e.g., electron-withdrawing groups) to assess impact on target binding .
  • Scaffold Hybridization: Replace the azetidine ring with piperazine or pyrrolidine to evaluate conformational flexibility .
  • In Silico Docking: Use tools like AutoDock to predict interactions with enzymes (e.g., kinases) or receptors .

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureTargetIC50 (nM)Reference
Piperazine-triazolopyrimidineKinase X12.3 ± 1.2
Benzodiazole-pyrrolidineReceptor Y45.6 ± 3.8
Methoxy-substituted derivativeEnzyme Z8.9 ± 0.9

Q. How can computational approaches enhance pharmacokinetic optimization?

  • Machine Learning (ML): Train models on ADMET (absorption, distribution, metabolism, excretion, toxicity) datasets to predict bioavailability and toxicity .
  • Molecular Dynamics (MD): Simulate compound behavior in lipid bilayers to optimize blood-brain barrier penetration .
  • De Novo Design: Generate novel scaffolds with similar pharmacophores but improved metabolic stability .

Q. How should researchers address contradictions in synthetic yields or biological data?

  • Systematic Replication: Repeat experiments under standardized conditions (e.g., solvent purity, catalyst batch) to isolate variables .
  • Cross-Validation: Compare results with structurally similar compounds (e.g., triazolopyrimidine derivatives) to identify outliers .
  • Meta-Analysis: Aggregate data from multiple studies to discern trends (e.g., electron-donating groups correlating with higher activity) .

Q. What experimental designs are suitable for evaluating environmental stability?

  • Hydrolytic Degradation: Incubate the compound at varying pH (2–12) and monitor decomposition via LC-MS .
  • Photostability: Expose to UV light (300–400 nm) and quantify degradation products .
  • Ecotoxicity Assays: Use Daphnia magna or algal models to assess acute/chronic toxicity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-Crystallization: Add small molecules (e.g., acetic acid) to stabilize crystal lattice formation .
  • Temperature Gradients: Screen crystallization conditions at 4°C, 25°C, and 37°C to induce nucleation .
  • High-Throughput Screening: Use robotic platforms to test 500+ solvent combinations rapidly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.